molecular formula C8H10F3NO B1352583 N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide CAS No. 78293-47-7

N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide

Cat. No.: B1352583
CAS No.: 78293-47-7
M. Wt: 193.17 g/mol
InChI Key: BRUZPHLIKWLQMW-UHFFFAOYSA-N
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Description

N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide: is an organic compound characterized by the presence of a cyclohexene ring and a trifluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide typically involves the reaction of cyclohex-3-en-1-amine with trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:

Cyclohex-3-en-1-amine+Trifluoroacetic anhydrideThis compound\text{Cyclohex-3-en-1-amine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} Cyclohex-3-en-1-amine+Trifluoroacetic anhydride→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the cyclohexene ring to form N-(cyclohexyl)-2,2,2-trifluoroacetamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Cyclohex-3-en-1-one derivatives or carboxylic acids.

    Reduction: N-(cyclohexyl)-2,2,2-trifluoroacetamide.

    Substitution: Various substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its trifluoroacetamide group is known to enhance metabolic stability and bioavailability, making it a promising candidate for drug development.

Industry

In the materials science industry, this compound is used in the synthesis of polymers and advanced materials with specific properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism by which N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide exerts its effects is largely dependent on its interaction with molecular targets. The trifluoroacetamide group can form strong hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can influence biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexyl)-2,2,2-trifluoroacetamide
  • N-(cyclohex-3-en-1-yl)-acetamide
  • N-(cyclohex-3-en-1-yl)-2,2,2-trifluoropropionamide

Uniqueness

N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide is unique due to the presence of both a cyclohexene ring and a trifluoroacetamide group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in its analogs. The trifluoroacetamide group, in particular, contributes to its high metabolic stability and potential for bioactivity.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

N-cyclohex-3-en-1-yl-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUZPHLIKWLQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454637
Record name N-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78293-47-7
Record name N-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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